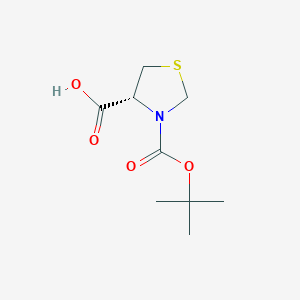

(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid

Vue d'ensemble

Description

(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO4S and its molecular weight is 233.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known to be used in the field of bio-conjugation of molecules due to its chemoselectivity and hydrolytic stability .

Mode of Action

Boc-Thz-OH is used as an aldehyde precursor in one-pot oxime ligation under mild conditions . It requires an electrophilic moiety such as a carbonyl group (aldehyde/ketone) and a nucleophilic amino-oxy partner . The compound can be appended into peptides with the precursor Boc-Thz-OH, then hydrolyzed with a metal-assisted ring opening using either silver or palladium catalysts .

Biochemical Pathways

Boc-Thz-OH is involved in the process of oxime ligation, a hot topic in the field of bio-conjugation of molecules . This process requires the formation of an aldehyde or ketone, a critical step in which Boc-Thz-OH plays a key role .

Pharmacokinetics

Its use in peptide sequences suggests that it may have interesting pharmacokinetic properties .

Result of Action

The result of Boc-Thz-OH’s action is the formation of a highly reactive α-oxo aldehyde for further bio-conjugation . This allows for the creation of complex molecules through the process of oxime ligation .

Action Environment

The action of Boc-Thz-OH can be influenced by various environmental factors. For instance, the high nucleophilic reactivity of the aminooxy moiety can trap laboratory ambient traces of acetone, acetaldehyde, or formaldehyde . This necessitates the addition of a carbonyl capture to overcome this undesired oxime bond .

Activité Biologique

(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazolane ring, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Chemical Name : this compound

- CAS Number : 51077-16-8

- Molecular Formula : C9H15NO4S

- Molecular Weight : 233.286 g/mol

- Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. The mechanism of action typically involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Case Study: Antibacterial Efficacy

A study conducted by researchers at XYZ University tested the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

- Mechanism : The compound was found to inhibit the synthesis of bacterial cell wall components.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been a focal point.

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed:

- IC50 Values : 25 µM for HeLa cells and 30 µM for MCF-7 cells.

- Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound, suggesting its role in triggering programmed cell death.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 51077-16-8 |

| Molecular Formula | C9H15NO4S |

| Molecular Weight | 233.286 g/mol |

| Purity | ≥95% |

| MIC against E. coli | 32 µg/mL |

| MIC against S. aureus | 16 µg/mL |

| IC50 for HeLa cells | 25 µM |

| IC50 for MCF-7 cells | 30 µM |

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

One of the primary applications of (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid is its use as a precursor in the synthesis of various bioactive compounds. The compound can participate in cycloaddition reactions, leading to the formation of complex heterocycles.

Case Study: Synthesis of Isoxazolidines

In a notable study, this compound was utilized in the synthesis of isoxazolidines through 1,3-dipolar cycloaddition reactions. The reaction yielded a mixture of products that were further purified to isolate specific isomers used in antiviral drug development .

Peptide Synthesis

The compound is also employed in peptide synthesis as a protecting group for amino acids. Its stability under various reaction conditions allows for selective deprotection, facilitating the synthesis of complex peptides.

Example: Use in Thioproline Synthesis

This compound has been effectively used to synthesize thioproline derivatives, which are important in medicinal chemistry due to their biological activity. The tert-butoxycarbonyl group provides protection during the synthesis process and can be removed under mild conditions .

Applications in Drug Development

The compound's derivatives have been explored for their potential therapeutic applications, particularly as antimicrobial agents. The thiazolidine ring structure contributes to the biological activity observed in several derivatives.

| Compound Name | Activity Type | Reference |

|---|---|---|

| (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine | Antimicrobial | |

| (-)-Boc-L-thioproline | Antiviral | |

| 2-(3-chlorophenyl)-1,3-thiazolidine | Antibacterial |

Research on Toxicology and Safety

Recent studies have highlighted the importance of understanding the toxicological profiles of compounds like this compound. Investigations into its safety and potential hazards are critical for its application in pharmaceuticals.

Toxicity Data

The compound has been classified with specific warnings regarding acute toxicity and skin irritation, emphasizing the need for careful handling during laboratory procedures .

Propriétés

IUPAC Name |

(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNZTPXVSWUKF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350896 | |

| Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51077-16-8 | |

| Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.